CAS Number | 77-67-8 |
Product Name | Ethosuximide |
IUPAC Name | 3-ethyl-3-methylpyrrolidine-2,5-dione |
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
InChI | InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) |
InChI Key | HAPOVYFOVVWLRS-UHFFFAOYSA-N |
SMILES | CCC1(CC(=O)NC1=O)C |
Solubility |
39.2 g/L Freely soluble in water VERY SLIGHTLY SOL IN SOLVENT HEXANE In water, 3.92X10+4 mg/L at 25 °C (est) 1.01e+02 g/L |
Synonyms | Emeside, Ethosuccimid, Ethosuximide, Ethylmethylsuccimide, Ethymal, Etosuximida Faes, Faes, Etosuximida, Petnidan, Pyknolepsinum, Suksilep, Suxilep, Zarontin |
Canonical SMILES | CCC1(CC(=O)NC1=O)C |
Ethosuximide is an anticonvulsant. It increases glucose, fructose-1,6-bisphosphate, and pyruvate levels in rat brain when administered at a dose of 200 mg/kg. Ethosuximide (400 mg/kg) reduces the severity of audiogenic seizures in a rat model of barbiturate withdrawal-induced convulsions. It also inhibits tonic hindlimb extension induced by pentylenetetrazole (PTZ;) or brainstem stimulation (ED50s = 35 and 70 mg/kg, respectively), as well as leptazol-induced clonic seizures (ED50 = 230 mg/kg), in rats. Ethosuximide reduces resting tremor by 60% in a macaque model of Parkinson's disease induced by MPTP when administered at a dose of 150 mg/animal for 5 days. Formulations containing ethosuximide have been used in the treatment of petit mal seizures.
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Ethosuximide is a succinimide with anticonvulsant activity. The exact mechanism of action is not entirely understood, but most likely ethosuximide exerts its effects by partial antagonism of T-type calcium channels of the thalamic neurons. This leads to a decrease in burst firing of thalamocortical neurons, which stabilizes the nerve activity in the brain and prevents seizures.
Ethosuximide is an succinimide based anticonvulsant commonly used for absence (petit mal) seizures in both adults and children. Ethosuximide has been associated with rare instances of serum enzyme elevations during treatment, but has not been linked to cases of clinically apparent liver injury with jaundice.
Methsuximide is a succinimide-based anticonvulsant similar to ethosuximide that is used for absence (petit mal) seizures in both adults and children. Methsuximide was associated with hepatic injury in experimental animals, but has not been linked to serum enzyme elevations during treatment or to cases of clinically apparent liver injury with jaundice.
Purity | >98% (or refer to the Certificate of Analysis) |
Physical Description | Solid |
Color/Form |
Crystals from acetone and ether WHITE TO OFF-WHITE CRYSTALLINE POWDER OR WAXY SOLID |
Molecular Weight | 141.17 g/mol |
XLogP3 | 0.4 |
Exact Mass | 141.079 |
LogP |
0.38 0.38 (LogP) log Kow = 0.38 0.1 |
Odor | CHARACTERISTIC ODOR |
Appearance | White to off-white crystalline powder. |
Melting Point |
64.5 °C 65.0 °C 64 - 65 °C 64.5°C |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
GHS Hazard Statements |
Aggregated GHS information provided by 198 companies from 4 notifications to the ECHA C&L Inventory.; H302 (98.99%): Harmful if swallowed [Warning Acute toxicity, oral]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. |
Drug Indication |
For the treatment of petit mal epilepsy. FDA Label Treatment of childhood absence epilepsy |
Livertox Summary |
Ethosuximide is an succinimide based anticonvulsant commonly used for absence (petit mal) seizures in both adults and children. Ethosuximide has been associated with rare instances of serum enzyme elevations during treatment, but has not been linked to cases of clinically apparent liver injury with jaundice. Methsuximide is a succinimide-based anticonvulsant similar to ethosuximide that is used for absence (petit mal) seizures in both adults and children. Methsuximide was associated with hepatic injury in experimental animals, but has not been linked to serum enzyme elevations during treatment or to cases of clinically apparent liver injury with jaundice. |
Drug Classes | Anticonvulsants |
Therapeutic Uses |
Anticonvulsants Ethosuximide, the drug of choice, and phensuximide are indicated for the control of seizures in absence (petit mal) epilepsy. /Included in US product labeling/ |
Pharmacology |
Used in the treatment of epilepsy. Ethosuximide suppresses the paroxysmal three cycle per second spike and wave activity associated with lapses of consciousness which is common in absence (petit mal) seizures. The frequency of epileptiform attacks is reduced, apparently by depression of the motor cortex and elevation of the threshold of the central nervous system to convulsive stimuli. Ethosuximide is a succinimide with anticonvulsant activity. The exact mechanism of action is not entirely understood, but most likely ethosuximide exerts its effects by partial antagonism of T-type calcium channels of the thalamic neurons. This leads to a decrease in burst firing of thalamocortical neurons, which stabilizes the nerve activity in the brain and prevents seizures. |
MeSH Pharmacological Classification | Anticonvulsants |
ATC Code |
N - Nervous system N03 - Antiepileptics N03A - Antiepileptics N03AD - Succinimide derivatives N03AD01 - Ethosuximide |
Mechanism of Action |
Binds to T-type voltage sensitive calcium channels. Voltage-sensitive calcium channels (VSCC) mediate the entry of calcium ions into excitable cells and are also involved in a variety of calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division and cell death. The isoform alpha-1G gives rise to T-type calcium currents. T-type calcium channels belong to the "low-voltage activated (LVA)" group and are strongly blocked by mibefradil. A particularity of this type of channels is an opening at quite negative potentials and a voltage-dependent inactivation. T-type channels serve pacemaking functions in both central neurons and cardiac nodal cells and support calcium signaling in secretory cells and vascular smooth muscle. They may also be involved in the modulation of firing patterns of neurons which is important for information processing as well as in cell growth processes. Succinimide anticonvulsants are thought to increase the seizure threshold and suppress the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures. The frequency of attacks is reduced by depression of nerve transmission in the motor cortex. These effects may be due to direct modification of membrane function in excitable cells and/or alteration of chemically mediated neurotransmission. The specific effect of ethosuximide against absence seizures appears to be due to its ability to block T-type calcium channels at concentrations that do not affect other ion channels. /Succinimide Anticonvulsants/ Ethosuximide reduces low threshold Ca(2+) currents (T currents) in thalamic neurons. The thalamus plays an important role in generation of 3 Hz spike-wave rhythms typical of absence seizures. Neurons in the thalamus exhibit a large amplitude T current spike that underlies bursts of action potentials and likely plays an important role in thalamic oscillatory activity such as 3 Hz spike-wave activity. At clinically relevant concentrations, ethosuximide inhibits the T current, as evident in voltage-clamp recordings in acutely isolated, ventrobasal thalamic neurons from rats and guinea pigs. Ethosuximide reduces this current without modifying the voltage dependence of steady-state inactivation or the time course of recovery from inactivation. By contrast, succinimide derivatives with convulsant properties do not inhibit this current. Ethosuximide does not inhibit sustained repetitive firing or enhance GABA responses at clinically relevant concentrations. Current data are consistent with the idea that inhibition of T currents is the mechanism by which ethosuximide inhibits absence seizures. Ethosuximide is an alternative medicament that is used for coupling of petit mal, especially in childhood. Some clinical observations show that it has secondary effects on the gastro intestinal tract (GIT). The present research tries to define the characteristics of Ethosuximide--the inducted secondary effects on the GIT, and to explain some of the possible mechanisms that cause them. The changes that occur in the GIT of patients cured with Ethosuximide are registered roentgenologically. The main change is the atony of the stomach and intestines and the reduced peristaltic activity. The influence of Ethosuximide is examined on smooth muscular samples of human stomach, taken in vitro using stomach resection. The medicament authoritatively reduce the spontaneous bioelectrical activity of the smooth muscular tissue, influences mainly it's components that have Ca+ nature. Together with that is indicated relaxation of the smooth muscular samples. In that research is expressed the thesis that this Ethosuximide reduction of the Ca(+)-influx in the smooth muscular cells and the related relaxation probably are one of the main reasons of the secondary effects on the GIT. Ethosuximide is one of the means of treatment of minor epilepsy but hardly any data on its mechanism of action are available in the literature. Anticonvulsant agents are known to bring about changes in the functions and in the interaction between some of the mediator systems within the central nervous system. An assessment of the status of neuromediator systems can be made on the basis of the response of isolated smooth muscle strips to the action of agonists and antagonists of various receptors. It was found by the pharmacological analysis of isolated strips from the rat stomach (antrum and corpus strips), the seminal duct and the cervical vein that ethosuximide induces a reduction in the physical contractile activity and the tone of smooth muscle preparations. Smooth muscle relaxation caused by ethosuximide is not blocked by different receptor inhibitors such as dihydroergotamine, propranolol, atropine, chlorpromazine, haloperidol and indomethacin. Ethosuximide causes a significant reduction in the physical contraction of smooth muscles produced by potassium chloride depolarization, with a stronger impact on the subsequent tonic contraction caused by calcium ions. A reduction in the potassium content of the solution has no effect on the nature of the action of ethosutimide. It is thus assumed that the probable mechanism of action of ethosuximide consists in lowering calcium transport since the inhibitors of calcium transport sodium nitroprusside and verapamil intensify the blocking effect of ethosuximide on smooth muscle contractile activity. |
KEGG Target based Classification of Drugs |
Ion channels Voltage-gated ion channels Calcium channels CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854] |
Vapor Pressure | 5.43X10-7 mm Hg at 25 °C (est) |
Pictograms |
Irritant |
Other CAS | 77-67-8 |
Wikipedia | Ethosuximide |
FDA Medication Guides |
Zarontin Ethosuximide CAPSULE;ORAL PARKE DAVIS 10/28/2021 |
Drug Warnings |
Hemodialysis patients concurrently receiving ethosuximide may require a supplemental dose or an altered dosing schedule, based on the conclusion that ethosuximide is dialyzable. The most common dose-related side effects are gastrointestinal complaints (nausea, vomiting, and anorexia) and CNS effects (drowsiness, lethargy, euphoria, dizziness, headache, and hiccough). Some tolerance to these effects develops. Parkinsonlike symptoms and photophobia also have been reported. Restlessness, agitation, anxiety, aggressiveness, inability to concentrate, and other behavioral effects have occurred primarily in patients with a prior history of psychiatric disturbance. Urticaria and other skin reactions, including Stevens-Johnson syndrome, as well as systemic lupus erythematosus, eosinophilia, leukopenia, thrombocytopenia, pancytopenia, and aplastic anemia also have been attributed to the drug. The leukopenia may be transient, despite continuation of the drug, but several deaths have resulted from bone-marrow depression. Renal or hepatic toxicity has not been reported. The most common adverse effects of ethosuximide are GI symptoms including anorexia and weight loss, vague gastric upset, cramps, abdominal pain, diarrhea, nausea, vomiting, and epigastric distress. For more Drug Warnings (Complete) data for ETHOSUXIMIDE (13 total), please visit the HSDB record page. |
Biological Half Life |
53 hours A total of 10 epileptic mothers treated with ethosuximide (ES) as well as their 13 newborns were included in this study. At birth fetal/maternal serum concentration ratios were 0.97 +/- 0.02 (n = 7) and ES half-lives in three neonates were 32, 37 and 38 hr. ... The plasma half-life of ethosuximide is about 60 hours in adults and about 30 hours in children. A total of 10 epileptic mothers treated with ethosuximide (ES) as well as their 13 newborns were included in this study. At birth fetal/maternal serum concentration ratios were 0.97 +/- 0.02 (n = 7) and ES half-lives in three neonates were 32, 37 and 38 hr. |
Use Classification |
Human Drugs -> EU pediatric investigation plans Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients Pharmaceuticals |
Methods of Manufacturing |
The condensation of butanone with cyano ethyl acetate and subsequent reaction with NaCN and H2SO4 gives 2-ethyl-2-methyl-succinic acid, which is ring-closed via the diammonium salt to yield ethosuximide. Methyl ethyl ketone + ethyl cyanoacetate + hydrogen cyanide + ammonia (Cope reaction/addition/nitrile hydrolysis/decarboxylation/ester hydrolysis/amide formation) |
General Manufacturing Information | US PATENT 2,993,835. |
Analytic Laboratory Methods |
Analyte: ethosuximide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards Analyte: ethosuximide; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards Analyte: ethosuximide; matrix: pharmaceutical preparation (capsule; oral solution); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification) Analyte: ethosuximide; matrix: pharmaceutical preparation (capsule; oral solution); procedure: liquid chromatography with detection at 225 nm and comparison to standards (chemical purity) For more Analytic Laboratory Methods (Complete) data for ETHOSUXIMIDE (6 total), please visit the HSDB record page. |
Clinical Laboratory Methods |
Quantitative determination in serum by extraction & gas chromatography. Greeley RH; Clin Chem 20: 192 (1974). HPLC-determination of ethosuximide in serum. Blood samples were analyzed. Comparison of enzyme immunoassay & gas chromatography for determination of ethosuximide in human serum. For more Clinical Laboratory Methods (Complete) data for ETHOSUXIMIDE (7 total), please visit the HSDB record page. |
Storage Conditions | Ethosuximide capsules should be stored in tight containers at a temperature less than 30 °C, preferably between 15-30 °C. Ethosuximide oral solution should be stored in tight, light-resistant containers at a temperature less than 30 °C, preferably between 15-30 °C; freezing should be avoided. |
Interactions |
... It is thus assumed that the probable mechanism of action of ethosuximide consists in lowering calcium transport since the inhibitors of calcium transport sodium nitroprusside and verapamil intensify the blocking effect of ethosuximide on smooth muscle contractile activity. Concurrent use /with alcohol; central nervous system depression-producing medications; tricyclic antidepressants; loxapine; maprotiline; molindone; monoamine oxidase inhibitors; phenothiazines; pimozide; thioxanthenes/ may lower the convulsive threshold, enhance CNS depression, and decrease the effects of the anticonvulsant medication. /Succinimide anticonvulsants/ Requirements for folic acid may be increased in patients receiving anticonvulsant therapy. /Succinimide anticonvulsants/ Induction of hepatic microsomal enzyme activity resulting in increased metabolism and decreased serum concentrations and elimination half-lives of succinimide anticonvulsants and/or these medications /carbamazepine, phenobarbital, phenytoin, primidone/ may occur during concurrent therapy; monitoring of serum concentrations as a guide to dosage is recommended, especially when any anticonvulsant is added to or withdrawn from an existing regimen. /Succinimide anticonvulsants/ For more Interactions (Complete) data for ETHOSUXIMIDE (8 total), please visit the HSDB record page. |
Stability Shelf Life |
Commercially available capsules have an expiration date of 5 years and the oral solution has an expiration date of 4 years following the date of manufacture. Stable in light, air, and heat at 37 °C |
Dates | Modify: 2023-04-04 |
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